6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
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Overview
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic compound that features a unique combination of thiazole, pyran, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain pathways. For example, it might inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the furan-2-carboxylate moiety and has been studied for its antimicrobial properties.
4-Hydroxy-2-quinolones: These compounds have similar structural features and are known for their biological activities.
Uniqueness
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is unique due to its combination of thiazole, pyran, and furan moieties, which may confer distinct chemical and biological properties not found in similar compounds.
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic, highlighting its relevance in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The structure features significant functional groups, including thiazole and pyran rings, which are known to confer various biological activities. The presence of these heterocyclic systems is crucial for understanding its chemical behavior and potential pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have shown significant pharmacological effects, often modulating enzyme activity or disrupting cellular processes through their binding affinities. The thiazole moiety may interact with enzymes or receptors, while the pyran ring contributes to the overall binding specificity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : The compound's structural features suggest potential antibacterial properties, similar to those observed in other thiazole derivatives.
- Antitumor Activity : Preliminary studies indicate that derivatives of thiazole can exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have shown promising results in inhibiting tumor growth, with IC50 values suggesting effective antiproliferative activity.
- Anticonvulsant Activity : Thiazole derivatives have been investigated for their anticonvulsant properties, indicating potential therapeutic applications in seizure disorders.
Data Summary and Case Studies
The following table summarizes key findings from recent research on the biological activities of thiazole derivatives and related compounds:
Case Study: Antitumor Activity
A study investigating the antitumor properties of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at strategic positions exhibited improved activity compared to their unsubstituted counterparts. Molecular dynamics simulations indicated that these compounds primarily interact with target proteins through hydrophobic contacts and limited hydrogen bonding, underscoring the importance of structural modifications for enhancing biological efficacy.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S2/c1-9-7-22-15(16-9)23-8-10-5-11(17)13(6-20-10)21-14(18)12-3-2-4-19-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEYNNZTKGJVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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